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N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride

fibrillarin methyltransferase cofactor-competitive inhibitor

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride (CAS 1448854-92-9; free base CAS 1448960-72-2) is a fluorinated pyrimidine derivative that functions as a cofactor-competitive inhibitor of the human S-adenosylmethionine (SAM)-dependent methyltransferase fibrillarin (hFBL). It emerged from a crystallographic fragment screen of 388 fluorinated compounds, yielding a co-crystal structure with the hFBL methyltransferase domain (PDB 7SED) at 1.90 Å resolution.

Molecular Formula C10H15Cl2F3N4
Molecular Weight 319.15
CAS No. 1448854-92-9
Cat. No. B2505667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
CAS1448854-92-9
Molecular FormulaC10H15Cl2F3N4
Molecular Weight319.15
Structural Identifiers
SMILESC1CNCCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl
InChIInChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7;;/h5-7,14H,1-4H2,(H,15,16,17);2*1H
InChIKeyLOALOTCVEOUZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride: Procurement-Relevant Identity and Class Context


N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride (CAS 1448854-92-9; free base CAS 1448960-72-2) is a fluorinated pyrimidine derivative that functions as a cofactor-competitive inhibitor of the human S-adenosylmethionine (SAM)-dependent methyltransferase fibrillarin (hFBL) [1]. It emerged from a crystallographic fragment screen of 388 fluorinated compounds, yielding a co-crystal structure with the hFBL methyltransferase domain (PDB 7SED) at 1.90 Å resolution [2]. The dihydrochloride salt is the standard procurement form offering enhanced aqueous solubility for biochemical and structural biology workflows, while the parent free base represents the active inhibitory species validated in published target-engagement studies [1][2].

Why N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride Cannot Be Interchanged with Generic Fluorinated Pyrimidine Analogs


Within the fluorinated pyrimidine fragment class, subtle structural variations produce large differences in target engagement and binding-mode fidelity at the hFBL cofactor site. The target compound (designated 2a in the primary literature) differs from its closest fragment precursor (compound 2) by the addition of a piperidine moiety, yet this single elaboration improves binding affinity by approximately two orders of magnitude [1]. Furthermore, a closely related analog (2b) exhibits distinct binding geometry despite sharing the piperidine extension, indicating that regioisomeric or substituent variations are not functionally equivalent [1]. Generic substitution among compounds sharing only the trifluoromethylpyrimidine core will not reproduce the validated co-crystal binding pose, the cofactor-competitive mechanism of action, or the affinity gain confirmed by both X-ray crystallography and STD-NMR competition experiments [1][2].

Quantitative Differentiation of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride Against Closest Comparators


Binding Affinity Gain of Two Orders of Magnitude Over Parent Fragment 2 at the hFBL Cofactor Site

The target compound 2a exhibits a binding affinity for the human fibrillarin (hFBL) SAM-binding pocket that is approximately two orders of magnitude stronger than the parent fragment compound 2, from which it was elaborated [1]. While the original fragment 2 was identified as a hit in a crystallographic screen of 388 fluorinated fragments, only 2a and 2b yielded co-crystal structures and demonstrated cofactor competition by STD-NMR [1][2].

fibrillarin methyltransferase cofactor-competitive inhibitor

High-Resolution Co-Crystal Structure Confirms Unique Binding Mode Distinct from Analog 1a

A co-crystal structure of 2a bound to hFBL (PDB 7SED, 1.90 Å) reveals that its piperidine ring engages in multiple hydrophobic interactions with residues G167, D236, and V237 while adopting a stable chair conformation, maintaining all key interactions observed for the parent fragment 2 [1][2]. In contrast, the fused bicyclic analog 1a exhibited a different orientation of its ring system, with concomitant movements of surrounding protein residues [1]. This binding-mode divergence demonstrates that 2a occupies the cofactor pocket in a geometry directly validated by experimental electron density, whereas analog 1a induces conformational rearrangements that may compromise structure-activity relationship (SAR) predictability.

X-ray crystallography structure-based drug design fragment elaboration

Cofactor-Competitive Mechanism Confirmed by STD-NMR, Differentiating from Substrate-Competitive Methyltransferase Inhibitors

Both 2a and its close analog 2b were shown to compete with the cofactor SAM for binding to hFBL by saturation transfer difference (STD) NMR spectroscopy [1]. This cofactor-competitive mechanism distinguishes 2a from substrate-competitive methyltransferase inhibitors (e.g., PRMT5, DOT1L, or EZH2 inhibitors described in the same publication) and positions it for applications where selective SAM-site blockade is therapeutically desired, such as antiviral and anticancer indications linked to hFBL overexpression [1]. The STD-NMR data provide orthogonal biophysical confirmation beyond X-ray crystallography.

STD-NMR cofactor competition SAM-dependent methyltransferase

Validated Application Scenarios for N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride in Scientific and Industrial Workflows


Structure-Guided Lead Optimization Targeting Human Fibrillarin for Oncology and Antiviral Drug Discovery

The availability of a high-resolution co-crystal structure (PDB 7SED, 1.90 Å) makes 2a an ideal starting point for structure-based design of hFBL inhibitors [1]. Medicinal chemistry teams can use the experimentally validated binding pose to rationally elaborate the piperidine and pyrimidine moieties, targeting improved potency while maintaining the cofactor-competitive mechanism confirmed by STD-NMR [1][2].

Biophysical Assay Development and Hit Validation in SAM-Dependent Methyltransferase Screening Cascades

Because 2a is a confirmed cofactor-competitive binder with orthogonal validation (X-ray and STD-NMR), it can serve as a reference tool compound for developing and calibrating SAM-competition assays (e.g., fluorescence polarization, TR-FRET, or SPR-based formats) in industrial screening cascades targeting methyltransferases [1].

Comparative Selectivity Profiling Against the Human Methyltransferase Family

The dihydrochloride salt form enables direct use in selectivity panels without solubility artifacts. Profiling 2a against a panel of SAM-dependent methyltransferases (e.g., PRMT5, DOT1L, EZH2) can establish its selectivity fingerprint, a critical parameter for lead series triage where cofactor-site binders often exhibit polypharmacology [1].

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